2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
CAS No.: 894887-31-1
Cat. No.: VC4337866
Molecular Formula: C25H36N4OS
Molecular Weight: 440.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894887-31-1 |
|---|---|
| Molecular Formula | C25H36N4OS |
| Molecular Weight | 440.65 |
| IUPAC Name | 2-(4-tert-butylphenyl)-N-cyclohexyl-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
| Standard InChI | InChI=1S/C25H36N4OS/c1-24(2,3)19-12-10-18(11-13-19)21-22(31-4)28-25(27-21)14-16-29(17-15-25)23(30)26-20-8-6-5-7-9-20/h10-13,20H,5-9,14-17H2,1-4H3,(H,26,30) |
| Standard InChI Key | DMIVZZZOSODKPN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4CCCCC4)N=C2SC |
Introduction
2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule belonging to the class of spiro compounds. These compounds are characterized by their unique structural features, where multiple rings share one or more atoms. This specific compound is notable for its potential applications in medicinal chemistry and materials science due to its intricate molecular structure and the presence of various functional groups.
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. While specific literature on this exact compound may be limited, its structural components suggest derivations from known synthetic pathways used for similar spiro compounds.
Potential Applications
Given its complex structure, 2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide may have potential applications in medicinal chemistry, particularly in drug development. The presence of various functional groups allows for diverse chemical transformations, which could be exploited to create compounds with specific biological activities.
Research Findings and Future Directions
Despite the potential of this compound, there is a lack of comprehensive research on its specific properties and biological activities. Future studies should focus on exploring its pharmacological properties and potential applications in materials science. The unique structural features of this compound make it an interesting candidate for further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume